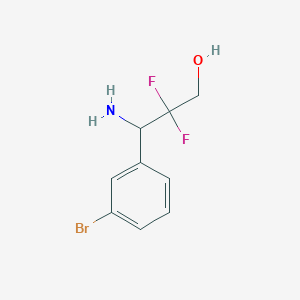
3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL is a chemical compound with a unique structure that includes an amino group, a bromophenyl group, and two fluorine atoms attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-bromobenzaldehyde with malonic acid to form an intermediate compound, which is then subjected to further reactions to introduce the amino and difluoropropanol groups . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as piperidine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups can interact with enzymes and receptors, potentially inhibiting or activating their functions. The difluoropropanol moiety may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-bromophenyl)-propionic acid: Similar structure but lacks the difluoropropanol group.
Fmoc-®-3-amino-3-(3-bromo-phenyl)-propionic acid: Contains a fluoromethoxycarbonyl (Fmoc) protecting group.
3-Amino-3-(3-bromophenyl)propionic acid: Similar structure but without the difluoropropanol group.
Uniqueness
The presence of the difluoropropanol group in 3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL makes it unique compared to similar compounds. This group can enhance the compound’s chemical stability, bioavailability, and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10BrF2NO |
|---|---|
Molecular Weight |
266.08 g/mol |
IUPAC Name |
3-amino-3-(3-bromophenyl)-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C9H10BrF2NO/c10-7-3-1-2-6(4-7)8(13)9(11,12)5-14/h1-4,8,14H,5,13H2 |
InChI Key |
BRAUISVZFYACAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(CO)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


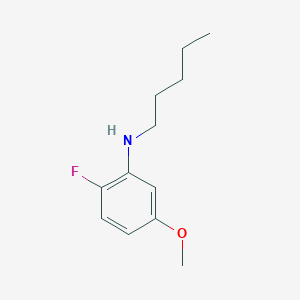
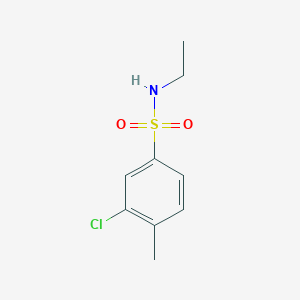


![2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13288515.png)
![N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13288528.png)
![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B13288531.png)
![2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13288533.png)
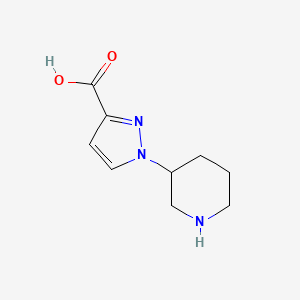

![Methyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B13288561.png)
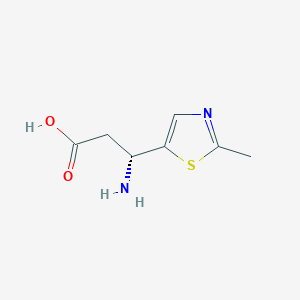
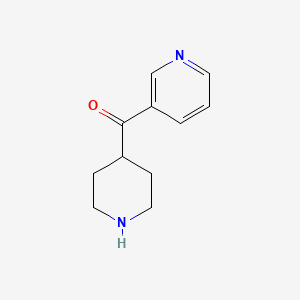
![2-Bromo-6-[(butylamino)methyl]phenol](/img/structure/B13288593.png)
